molecular formula C20H15F3N4O2S2 B2682736 N-(5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-(trifluoromethyl)benzamide CAS No. 392300-85-5

N-(5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-(trifluoromethyl)benzamide

Cat. No. B2682736
CAS RN: 392300-85-5
M. Wt: 464.48
InChI Key: PFDSFUUQGKTYGU-UHFFFAOYSA-N
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Description

N-(5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-(trifluoromethyl)benzamide is a useful research compound. Its molecular formula is C20H15F3N4O2S2 and its molecular weight is 464.48. The purity is usually 95%.
BenchChem offers high-quality N-(5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-(trifluoromethyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-(trifluoromethyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer Activity

The compound N-(5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-(trifluoromethyl)benzamide demonstrates potential in cancer research due to its structural similarity with compounds exhibiting selective inhibitory activity against tumor-associated carbonic anhydrase isoforms. For instance, derivatives containing the trifluoromethyl group have shown potent inhibitory effects against hCA IX and XII isoforms, crucial for tumor growth and metastasis, highlighting their potential in targeted cancer therapies (Bozdağ et al., 2017).

CNS Activity and Anticonvulsant Effects

Research on structurally related compounds, specifically those incorporating elements like the indoline moiety and thiadiazole scaffold, indicates promising CNS depressant and anticonvulsant activities. These compounds have shown efficacy in models of maximal electroshock seizure (MES) and subcutaneous pentylenetetrazole (sc-PTZ) induced seizures in mice, suggesting potential applications in treating epilepsy and other neurological disorders (Nikalje et al., 2015).

Synthesis and Complex Formation

The compound's thiadiazole core is pivotal in the synthesis of various heterocyclic compounds and the formation of complexes with metals like Ni and Pd. These complexes can be instrumental in exploring novel reactions and as potential catalysts in organic synthesis, showing the compound's versatility beyond biomedical applications (Adhami et al., 2012).

Antimicrobial Activity

The chemical framework of N-(5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-(trifluoromethyl)benzamide bears resemblance to compounds that have demonstrated significant antimicrobial properties. For example, thiazole and benzamide derivatives have been evaluated for their antibacterial, antifungal, and anti-tubercular activities, indicating potential utility in developing new antimicrobial agents (Akhaja & Raval, 2012).

properties

IUPAC Name

N-[5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15F3N4O2S2/c21-20(22,23)14-6-3-5-13(10-14)17(29)24-18-25-26-19(31-18)30-11-16(28)27-9-8-12-4-1-2-7-15(12)27/h1-7,10H,8-9,11H2,(H,24,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFDSFUUQGKTYGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)C(=O)CSC3=NN=C(S3)NC(=O)C4=CC(=CC=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15F3N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-(trifluoromethyl)benzamide

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